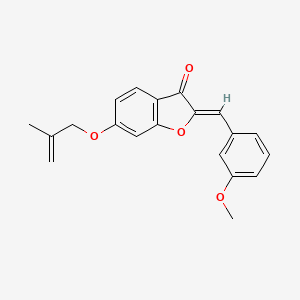

(Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Description

The compound (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 3-methoxybenzylidene group at position 2 and a 2-methylallyloxy group at position 4. Aurones, a subclass of flavonoids, are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound’s structural uniqueness arises from the Z-configuration of the benzylidene moiety and the presence of a 2-methylallyloxy substituent, which may enhance lipophilicity and influence molecular interactions with biological targets .

Properties

IUPAC Name |

(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-13(2)12-23-16-7-8-17-18(11-16)24-19(20(17)21)10-14-5-4-6-15(9-14)22-3/h4-11H,1,12H2,2-3H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUQYOHMBJJHHN-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Aldol Condensation: : The synthesis of (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can begin with an aldol condensation reaction. This involves the reaction of 3-methoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene linkage.

-

Etherification: : The next step involves the etherification of the benzofuran derivative with 2-methylallyl alcohol. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : Reduction reactions can target the benzylidene double bond, converting it to a single bond. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as sodium methoxide (NaOMe) can facilitate these reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOMe in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated benzofuran derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives exhibit significant variability in bioactivity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated based on formula.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 2-methylallyloxy group in the target compound likely enhances membrane permeability compared to hydroxylated analogs (e.g., Compound 10 in ), which may improve bioavailability .

Synthetic Accessibility :

- The target compound is synthesized via aldol condensation between 3-methoxybenzaldehyde and a pre-functionalized benzofuran-3(2H)-one precursor, similar to methods in and . However, the 2-methylallyloxy group requires additional protection/deprotection steps compared to simpler methoxy/hydroxy substituents.

Structural Flexibility and Selectivity :

- Electron-withdrawing groups (e.g., Cl in 5b) improve tubulin-binding affinity, while electron-donating groups (e.g., OCH₃ in the target compound) may modulate selectivity for other targets like kinases or viral proteins .

- The Z-configuration is critical for activity, as seen in aurones like 5a (), which lose potency in the E-form .

Thermal Stability :

- Melting points of analogs correlate with hydrogen-bonding capacity. Hydroxy-substituted derivatives (e.g., Compound 10: 269°C) exhibit higher melting points than methoxy-substituted analogs (e.g., 6w: 218.9°C) due to stronger intermolecular interactions .

Biological Activity

(Z)-2-(3-methoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₆H₁₈O₃

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown significant potential in scavenging free radicals, which can help mitigate oxidative stress-related diseases.

- Anticancer Properties : Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a role in cancer therapy.

- Antimicrobial Activity : Preliminary tests indicate effectiveness against several bacterial and fungal strains.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.

- Antioxidative Mechanism : It enhances the activity of endogenous antioxidant enzymes, contributing to cellular defense against oxidative damage.

- Interaction with Cellular Targets : The compound likely interacts with specific proteins involved in cell signaling pathways, modulating their activity.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | ROS generation |

Antioxidant Activity

The DPPH radical scavenging assay was conducted to assess the antioxidant capacity. The compound demonstrated a scavenging activity of 85% at a concentration of 50 µM, comparable to standard antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.